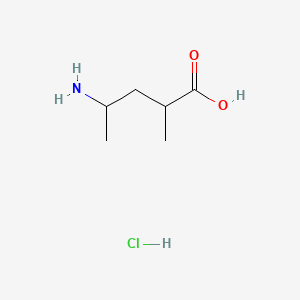

4-Amino-2-methylpentanoicacidhydrochloride

Description

BenchChem offers high-quality 4-Amino-2-methylpentanoicacidhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methylpentanoicacidhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

4-amino-2-methylpentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(6(8)9)3-5(2)7;/h4-5H,3,7H2,1-2H3,(H,8,9);1H |

InChI Key |

XYLNWCZPYMUNKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)N)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure Analysis and Synthetic Methodologies of 4-Amino-2-methylpentanoic Acid Hydrochloride

Executive Summary

The aliphatic amino acid scaffold 4-amino-2-methylpentanoic acid hydrochloride (CAS 2728378-06-9) is a highly versatile, non-proteinogenic building block utilized in modern medicinal chemistry. While the simple aliphatic core is valuable for peptidomimetic research, its most industrially and pharmaceutically critical derivative is the biphenyl-substituted analog: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride (CAS 1038924-71-8)[1].

This specific chiral molecule serves as the essential precursor to Sacubitril , a first-in-class neprilysin (NEP) inhibitor[2]. When co-crystallized with the angiotensin receptor blocker valsartan, it forms the supramolecular complex LCZ696 (Entresto), a cornerstone therapy for chronic heart failure[3]. This technical guide provides an in-depth analysis of the compound's structural chemistry, analytical characterization, and the advanced synthetic methodologies required to control its critical stereocenters.

Structural and Stereochemical Analysis

The parent scaffold, 4-amino-2-methylpentanoic acid, contains two chiral centers at the C2 and C4 positions, yielding four possible stereoisomers. In the context of drug development, the (2R,4S) configuration of the biphenyl derivative is absolutely mandatory[4].

Causality in Stereochemical Design: The (2R,4S) stereochemistry is not arbitrary; it is rationally designed to act as a transition-state mimic. Neprilysin is a zinc-dependent metalloprotease that cleaves natriuretic peptides at the amino side of hydrophobic residues. The bulky[1,1'-biphenyl]-4-yl moiety mimics a large hydrophobic amino acid side chain (like phenylalanine), while the (2R,4S) backbone perfectly aligns the coordinating functional groups with the active-site zinc ion of the NEP enzyme, ensuring potent competitive inhibition[2].

Structural evolution from the core amino acid scaffold to the LCZ696 supramolecular complex.

Analytical Characterization

Robust analytical characterization is required to validate both the chemical identity and the diastereomeric purity of the hydrochloride salt. Table 1 summarizes the key physicochemical and spectroscopic properties of the (2R,4S)-biphenyl derivative.

Table 1: Physicochemical and Spectroscopic Properties of the (2R,4S)-Biphenyl Derivative

| Property | Value | Method / Condition |

| Chemical Formula | C18H22ClNO2 | - |

| Molecular Weight | 319.83 g/mol [1] | - |

| Diastereomeric Purity | >99% (Post-crystallization) | Chiral HPLC (Daicel Chiralpak AD-H)[2] |

| Mass Spectrometry | m/z 284.1 [M-Cl]+ (Free base) | ESI-MS (Positive Mode)[3] |

| 1H NMR (DMSO-d6) | δ 8.17 (br s, 3H), 7.66 (m, 4H), 7.47 (t, 2H) | 600 MHz, 298 K[2] |

Advanced Synthetic Methodologies

Synthesizing the (2R,4S) diastereomer presents significant steric and mass-transfer challenges. Modern pharmaceutical manufacturing has shifted away from inefficient batch processes toward enabling technologies to construct this scaffold.

Approach A: Continuous Flow Asymmetric Hydrogenation

Traditional batch hydrogenation using Rh-catalysts faces severe gas-liquid mass transfer limitations, often resulting in incomplete conversion or poor stereoselectivity. By utilizing a tube-in-tube continuous flow reactor pressurized with 20 bar of H₂, researchers can maintain a continuous saturation of dissolved hydrogen. This drives the asymmetric hydrogenation of the acrylic acid intermediate to a 99% yield with a 93:7 diastereomeric ratio (d.r.)[2].

Approach B: Biocatalytic Transamination

Naturally occurring

Continuous flow synthesis and validation workflow for the (2R,4S) sacubitril precursor.

Step-by-Step Experimental Protocol: Continuous Flow Synthesis & Isolation

The following self-validating protocol details the final stages of synthesizing the (2R,4S)-biphenyl derivative hydrochloride salt using flow chemistry[2].

Step 1: Catalyst and Substrate Preparation

-

Dissolve the (4R)-5-(4-biphenylyl)-4-[(S)-tert-butylsulfinylamino]-2-methylenepentanoic acid precursor in absolute ethanol.

-

Add the chiral catalyst: (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano] maleicanhydride(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (1 mol%) and N,N-diisopropylethylamine.

Step 2: Continuous Flow Hydrogenation

-

Inject the reaction mixture into a flow chemistry system (e.g., Vapourtec R2+/R4) at a flow rate of 0.2 mL/min.

-

Pass the stream through a tube-in-tube gas reactor pressurized with 20 bar of H₂. Causality: The semi-permeable membrane of the tube-in-tube reactor ensures immediate and continuous H₂ saturation, preventing the catalyst starvation that plagues batch reactors[2].

Step 3: Deprotection and Salt Formation

-

Collect the hydrogenated intermediate and cool the solution to 0 °C.

-

Add 2.0 equivalents of thionyl chloride (SOCl₂) dropwise. Causality: SOCl₂ reacts violently with the ethanol solvent to generate anhydrous HCl in situ. This cleanly cleaves the tert-butylsulfinyl protecting group and simultaneously forms the desired hydrochloride salt without introducing aqueous conditions that could degrade the ester[2].

-

Stir at room temperature for 3 hours.

Step 4: Isolation and Validation

-

Remove all volatiles under reduced pressure to yield the (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride in quantitative yield (99%)[2].

-

Validation: Analyze the product via chiral HPLC (Daicel Chiralpak AD-H column; 90:10 hexanes/isopropanol; flow rate 0.9 mL/min) to confirm the 93:7 d.r. retention times[2].

References

-

PubChem. "(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid". National Center for Biotechnology Information.[Link]

-

Ley, S. V., et al. "Synthesis of a Precursor to Sacubitril Using Enabling Technologies". Organic Process Research & Development, ACS Publications, 2015.[Link]

-

MDPI. "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines". Catalysts, 2023.[Link]

- European Patent Office. "INTERMEDIATES FOR THE PREPARATION OF SACUBITRIL AND THEIR PREPARATION (EP 3386955 B1)".

Sources

- 1. 1038924-71-8 CAS Manufactory [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid | C18H21NO2 | CID 25017085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Thermodynamic properties of 4-Amino-2-methylpentanoic acid HCl

An In-Depth Technical Guide on the Thermodynamic Properties of 4-Amino-2-methylpentanoic Acid HCl

Part 1: Executive Summary & Chemical Identity

4-Amino-2-methylpentanoic acid hydrochloride (C₆H₁₃NO₂[1][2][3][4]·HCl) is a critical gamma-amino acid derivative, structurally isomeric to Leucine but functionally distinct due to the separation of the amino and carboxyl groups by a three-carbon chain (

This guide characterizes its thermodynamic profile, distinguishing it from its

Chemical Structure & Isomerism

Unlike

-

IUPAC Name: 4-Amino-2-methylpentanoic acid hydrochloride[1][2][3][4][5][6][7]

-

Molecular Formula: C₆H₁₃NO₂[8] · HCl

-

Molar Mass: 167.63 g/mol (131.17 free acid + 36.46 HCl)[1]

-

Structural Class:

-Amino Acid (GABA Analogue)[1] -

Key Stereocenters: C2 and C4. The (2R, 4S) diastereomer is the specific precursor for Sacubitril.

Thermodynamic Relevance:

The separation of charge centers (

Part 2: Solid-State Thermodynamic Properties

Understanding the solid-state behavior is prerequisite for process scale-up.[1] As an HCl salt, the lattice energy is dominated by ionic interactions (

Thermal Transitions (DSC/TGA)

-

Melting Point (

): Typically 160°C – 185°C (with decomposition).[1]-

Note: Unlike free amino acids which often decompose before melting, the HCl salt may show a distinct melt-degradation endotherm.[1]

-

-

Enthalpy of Fusion (

): Estimated at 25–35 kJ/mol based on GABA-HCl analogues.[1] -

Decomposition: Onset typically >190°C with loss of HCl and cyclization to the corresponding lactam (3-methyl-5-methyl-pyrrolidin-2-one).[1]

Heat Capacity ( )

The molar heat capacity is a function of lattice vibrations. For 4-Amino-2-methylpentanoic acid HCl,

| Parameter | Estimated Value (298 K) | Rationale |

| 220 ± 15 J/(mol[1]·K) | Based on Leucine HCl ( | |

| -650 to -700 kJ/mol | Exothermic formation dominated by carboxyl/ammonium stability.[1] | |

| Entropy ( | 210 J/(mol[1]·K) | Higher degrees of freedom in the pentyl chain vs. GABA. |

Polymorphism & Hygroscopicity

-

Polymorphism: Gamma-amino acids are prone to polymorphism due to flexible alkyl chains allowing multiple packing motifs.[1] Screening via XRPD is mandatory.

-

Hygroscopicity: HCl salts of gamma-amino acids are moderately to highly hygroscopic .[1]

-

Critical Threshold: Above 60% RH, the crystal lattice may sorb water, forming a hydrate or deliquescing.

-

Thermodynamic Driver: The hydration enthalpy (

) of the

-

Part 3: Solution Thermodynamics (Aqueous)

In physiological and formulation buffers, the thermodynamic behavior is governed by ionization and solvation.

Ionization Constants (pKa)

The

-

pKa₁ (COOH): 4.2 ± 0.2 (Predicted).[1]

-

Mechanism: The positive ammonium group is further away (3 carbons) than in Leucine (1 carbon), reducing the electrostatic stabilization of the carboxylate, making the acid weaker (higher pKa) than alpha-amino acids.[1]

-

-

pKa₂ (

): 10.5 ± 0.3 .[1]-

Implication: At physiological pH (7.4), the molecule exists as a zwitterion (in free base form) or cation (in acidic media).[1]

-

Solubility & Activity

-

Solubility (

): High (>100 mg/mL) due to ionic solvation.[1] -

Activity Coefficient (

): Deviates from unity even at low concentrations due to strong electrolyte behavior of the HCl salt.[1] -

Solvation Enthalpy (

): Likely endothermic (+5 to +15 kJ/mol).[1] The lattice energy breaking cost slightly exceeds the hydration energy, meaning solubility increases with temperature (van't Hoff behavior).

Part 4: Experimental Protocols for Characterization

As a Senior Scientist, you should not rely solely on estimates. Use these validated protocols to generate primary data.

Protocol A: Determination of Heat Capacity ( ) via Modulated DSC

-

Objective: Measure

to determine thermal stability and entropy. -

Instrument: TA Instruments Q2000 or equivalent (Modulated DSC).

-

Method:

-

Reference: Sapphire standard (synthetic).

-

Sample Mass: 5–10 mg in hermetically sealed aluminum pan (pinhole lid to prevent pressure buildup from HCl off-gassing).

-

Program:

-

Equilibrate at -20°C.

-

Modulate ±0.5°C every 60 seconds.

-

Ramp 3°C/min to 160°C.

-

-

Analysis: Extract Reversing Heat Capacity (

) signal to separate thermodynamic events from kinetic decomposition.

-

Protocol B: Solubility & Van't Hoff Analysis

-

Objective: Determine

and -

Method:

-

Prepare saturated solutions in deionized water at 293K, 298K, 303K, 310K.

-

Equilibrate for 24h with agitation. Filter (0.22 µm PVDF).[1]

-

Quantify concentration via HPLC-CAD (Charged Aerosol Detector) or qNMR (since UV absorbance is low without derivatization).[1]

-

Plot:

vs -

Calculation: Slope =

.[1]

-

Part 5: Visualization & Logic Mapping

Structural & pKa Comparison Logic

The following diagram illustrates why 4-Amino-2-methylpentanoic acid has distinct thermodynamic properties compared to its isomers.

Caption: Comparative thermodynamic logic showing how the gamma-backbone shifts pKa and stability profiles relative to alpha-amino isomers.

Characterization Workflow

Caption: Step-by-step workflow for thermodynamic characterization ensuring data integrity for hygroscopic salts.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140241909: (2R,4R)-4-amino-2-methylpentanoic acid.[1] Retrieved from [Link][1]

-

NIST (2012). Thermodynamic Properties of Amino Acids: Leucine Heat Capacity. NIST Web Thermo Tables. Retrieved from [Link][1]

-

Gandikota, R., et al. (2025). Molecular interaction studies of Gamma-aminobutyric acid (GABA) in an aqueous medium at various temperatures. The Journal of Chemical Thermodynamics. Retrieved from [Link][1]

-

Novick, S., et al. (2021). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis. Retrieved from [Link][1]

Sources

- 1. (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoic acid | 1012341-48-8 [chemicalbook.com]

- 2. (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoate | 149709-60-4 [chemicalbook.com]

- 3. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid hydrochloride - Safety Data Sheet [chemicalbook.com]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]

- 7. (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride | C20H26ClNO2 | CID 25017086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological mechanism of action for 4-Amino-2-methylpentanoic acid derivatives

An In-depth Technical Guide to the Pharmacological Mechanisms of 4-Amino-2-methylpentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-amino-2-methylpentanoic acid represent a diverse chemical space with a correspondingly varied pharmacological profile. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with these compounds, moving beyond a singular focus to address the multifaceted nature of their biological activities. For researchers and drug development professionals, understanding this complexity is paramount for the rational design and progression of novel therapeutics. This document synthesizes current knowledge on their interactions with the GABAergic system, their potential as anticonvulsant agents through modulation of ion channels and neurotransmitter systems, and other emerging pharmacological targets. Detailed experimental protocols and data interpretation are provided to equip scientists with the necessary tools to investigate and validate the mechanisms of their specific 4-amino-2-methylpentanoic acid derivatives.

Introduction: Deconstructing the Chemical Class

4-Amino-2-methylpentanoic acid is a structurally interesting scaffold, being a methylated analogue of 4-aminopentanoic acid, which in turn is a higher homologue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The introduction of a methyl group at the 2-position introduces a chiral center, suggesting that stereochemistry likely plays a critical role in the biological activity of its derivatives. The term "derivatives" in this context is broad, encompassing modifications at the amino and carboxylic acid termini (e.g., amides, esters) as well as more substantial alterations where the core scaffold is incorporated into larger, more complex molecular architectures. Consequently, it is crucial to avoid the assumption of a single, unified mechanism of action for this entire class of compounds. Instead, the specific derivatization dictates the ultimate pharmacological profile. This guide will therefore explore the most prominent and well-documented mechanisms associated with distinct subclasses of 4-amino-2-methylpentanoic acid derivatives.

The GABAergic Connection: A Primary Hypothesis

Given the structural similarity of the parent amino acid to GABA, a primary and logical starting point for mechanistic investigation is the GABAergic system. This system is the main inhibitory neurotransmitter network in the central nervous system (CNS) and presents several potential targets for pharmacological intervention.

Direct Receptor Agonism/Antagonism

The most direct mechanism of action for a GABA analogue is interaction with GABA receptors. There are three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C.

-

GABA-A Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Studies on the closely related 4-aminopentanoic acid (4APA) have shown that its enantiomers exhibit weak agonist or antagonist activity at specific GABA-A receptor subunit combinations[1]. For instance, (S)-4APA showed weak agonist activity at α4β3δ and α5β2γ2 subunits, and antagonist activity at α6β2γ2 subunits, while (R)-4APA was a weak agonist only at α5β2γ2-containing receptors[1]. This highlights the importance of stereochemistry and subunit composition in determining the pharmacological effect. It is plausible that 4-amino-2-methylpentanoic acid derivatives could exhibit similar, and potentially more potent and selective, interactions.

-

GABA-B Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. (S)-4APA also demonstrated weak agonist activity at GABA-B receptors[1].

-

GABA-C Receptors: These are also ligand-gated ion channels, primarily found in the retina. Certain unsaturated GABA analogues have shown selectivity for GABA-C receptors, indicating that conformational restriction of the GABA backbone can direct activity towards this receptor subtype[2][3].

Modulation of GABA Metabolism: Inhibition of GABA Transaminase (GABA-T)

An alternative to direct receptor interaction is the elevation of synaptic GABA levels by inhibiting its degradation. The primary enzyme responsible for GABA catabolism is GABA transaminase (GABA-T)[4]. Inhibition of GABA-T leads to an accumulation of GABA, thereby enhancing inhibitory neurotransmission. This is a clinically validated mechanism for anticonvulsant drugs like vigabatrin[4]. Some studies have investigated the potential of GABA derivatives to inhibit GABA-T through in silico docking studies[5]. The 4-amino-2-methylpentanoic acid scaffold is a viable candidate for the design of novel GABA-T inhibitors.

"False Neurotransmitter" Hypothesis

A more nuanced mechanism is the concept of a "false neurotransmitter." This occurs when a compound is taken up into presynaptic terminals, packaged into synaptic vesicles, and released upon neuronal depolarization, but has a weaker or different effect on postsynaptic receptors compared to the endogenous neurotransmitter. Research on (R)-4APA suggests it may act as a novel false neurotransmitter of GABA[1]. It was shown to be taken up into synaptosomes and released in a depolarization-dependent manner, while having only weak direct receptor activity[1]. This mechanism could lead to a subtle modulation of GABAergic tone rather than a direct and potent inhibition.

Anticonvulsant Properties: Beyond the GABAergic System

Several derivatives where the 4-amino-2-methylpentanoic acid scaffold is part of a larger structure, such as benzamides and phthalimides, have been investigated for their anticonvulsant properties[6][7][8][9]. While enhancement of GABAergic inhibition is a plausible anticonvulsant mechanism, these more complex derivatives may also act on other targets.

Modulation of Voltage-Gated Ion Channels

A common mechanism for anticonvulsant drugs is the modulation of voltage-gated sodium or calcium channels. The maximal electroshock (MES) seizure model is often used to identify compounds that act via this mechanism[8][9][10]. The activity of certain 4-aminobenzamide derivatives in the MES test suggests a potential interaction with voltage-gated sodium channels, similar to the action of phenytoin and carbamazepine[6][9].

Effects on Excitatory Neurotransmission

In addition to enhancing inhibition, reducing excitatory neurotransmission is another effective anticonvulsant strategy. One study on N-(4-amino-2-methylphenyl) phthalimide found that at certain doses, it significantly decreased the cortical levels of the excitatory neurotransmitter glutamate, while increasing GABA and glycine levels[7]. This suggests a multi-faceted mechanism of action involving both the inhibitory and excitatory arms of neurotransmission.

Other Potential Pharmacological Mechanisms

The structural diversity of 4-amino-2-methylpentanoic acid derivatives opens up the possibility of interactions with a wide range of other biological targets.

-

Muscarinic M4 Receptor Agonism: (R)-4-aminopentanoic acid has been identified as an important intermediate in the synthesis of muscarinic M4 receptor agonists[11]. This suggests that derivatives of 4-amino-2-methylpentanoic acid could be designed to target this receptor, which is of interest for the treatment of neuropsychiatric disorders.

-

GPR88 Agonism: While structurally more distant, the discovery of 2-AMPP, a GPR88 agonist, which contains a 2-amino-3-methylpentyl moiety, suggests that derivatives of 4-amino-2-methylpentanoic acid could potentially be explored for activity at this orphan G-protein coupled receptor[12].

Experimental Protocols for Mechanistic Elucidation

To determine the specific mechanism of action of a novel 4-amino-2-methylpentanoic acid derivative, a systematic experimental approach is required.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of the test compound for various neurotransmitter receptors, particularly GABA-A and GABA-B receptors.

Methodology: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing specific GABA-A receptor subunit combinations) or from rodent brain tissue.

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for the GABA-A agonist site, [3H]bicuclline for the GABA-A antagonist site, or [3H]GABA for GABA-B receptors) and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (concentration inhibiting 50% of specific binding) and calculate the Ki (inhibition constant).

Data Interpretation: A low Ki value indicates high affinity for the receptor. This assay can identify direct binding but does not distinguish between agonists, antagonists, or allosteric modulators.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or modulator) of the compound at its target receptor.

Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

-

cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the receptor of interest (e.g., GABA-A receptor subunits).

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Compound Application: Perfuse the oocyte with varying concentrations of the test compound and/or the endogenous agonist (GABA).

-

Data Acquisition: Record the current responses elicited by the compound.

-

Data Analysis: For agonists, generate a concentration-response curve and calculate the EC50 (concentration producing 50% of the maximal response) and the maximal efficacy relative to GABA. For antagonists, co-apply with a fixed concentration of GABA and determine the IC50 for inhibition of the GABA-induced current.

Data Interpretation: This assay provides detailed information on the functional properties of the compound at a specific ion channel-linked receptor.

In Vivo Anticonvulsant and Neurotoxicity Screening

Objective: To assess the anticonvulsant efficacy and potential motor side effects of the compound in animal models.

Methodology: Maximal Electroshock (MES) and Rotarod Tests in Mice

-

Compound Administration: Administer the test compound to mice via an appropriate route (e.g., intraperitoneal injection).

-

MES Test: At the time of predicted peak effect, subject the mice to a brief electrical stimulus through corneal or auricular electrodes to induce a tonic hindlimb extension seizure. Protection is defined as the absence of this tonic extension.

-

Rotarod Test: Place the mice on a rotating rod. Neurotoxicity is indicated by the inability of the animal to remain on the rod for a specified period (e.g., one minute).

-

Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity in the MES test and the median toxic dose (TD50) for motor impairment in the rotarod test. Calculate the Protective Index (PI = TD50/ED50).

Data Interpretation: A high PI value indicates a good separation between the therapeutic effect and adverse effects. Efficacy in the MES test is suggestive of an ability to block seizure spread and may indicate an effect on voltage-gated sodium channels.

Quantitative Data Summary

The following table summarizes representative quantitative data for compounds related to the 4-amino-2-methylpentanoic acid scaffold, illustrating the range of potencies and activities observed.

| Compound/Derivative | Assay | Target/Model | Result | Reference |

| (S)-4-Aminopentanoic acid | Functional Assay | GABA-A (α4β3δ) | Weak Agonist | [1] |

| (S)-4-Aminopentanoic acid | Functional Assay | GABA-B (B1/B2) | Weak Agonist | [1] |

| (R)-4-Aminopentanoic acid | Functional Assay | GABA-A (α5β2γ2) | Weak Agonist | [1] |

| 4-amino-(2-methyl-4-aminophenyl)benzamide | In vivo | MES (mice, i.p.) | ED50 = 63 µmol/kg | [6] |

| 4-amino-(2-methyl-4-aminophenyl)benzamide | In vivo | Rotarod (mice, i.p.) | TD50 = 676 µmol/kg | [6] |

| N-(4-amino-2-methylphenyl) phthalimide | In vivo | MES (mice) | ED50 = 17 mg/kg | [7] |

| N-(4-amino-2-methylphenyl) phthalimide | In vivo | PTZ (mice) | ED50 = 68 mg/kg | [7] |

Visualizing the Mechanisms

To aid in the conceptualization of the potential pathways and experimental workflows, the following diagrams are provided.

Signaling Pathways

Caption: Potential pharmacological pathways for 4-amino-2-methylpentanoic acid derivatives.

Experimental Workflow

Caption: A streamlined workflow for the mechanistic evaluation of novel derivatives.

Conclusion

The pharmacological landscape of 4-amino-2-methylpentanoic acid derivatives is rich and varied. Ascribing a single mechanism of action to this class is a significant oversimplification. For researchers in drug discovery, it is imperative to approach these compounds with a clear understanding of their structural nuances and to employ a systematic, multi-faceted experimental strategy to elucidate their true pharmacological profile. The primary avenues of investigation should include interactions with the GABAergic system, modulation of voltage-gated ion channels, and effects on excitatory neurotransmission. By following the principles and protocols outlined in this guide, scientists can effectively characterize their novel derivatives and unlock their full therapeutic potential.

References

-

Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of Neurochemistry. [Link]

-

Oxo-4-methylpentanoic acid directs the metabolism of GABA into the Krebs cycle in rat pancreatic islets. Biochemical Journal. [Link]

-

Oxo-4-methylpentanoic acid directs the metabolism of GABA into the Krebs cycle in rat pancreatic islets. PubMed. [Link]

-

GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]

-

Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. PMC. [Link]

-

Synthesis and resolution of 2-methyl analogues of GABA. ResearchGate. [Link]

-

Anticonvulsant Profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in Mice and Rats. Arzneimittelforschung. [Link]

-

Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. [Link]

-

Evaluation of anticonvulsant activity of N-(4-Amino-2-methylphenyl) phthalimide. Chulalongkorn University Intellectual Repository. [Link]

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC. [Link]

-

Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI. [Link]

-

GABA transaminase inhibitor. Wikipedia. [Link]

-

Amino acid derivatives with anticonvulsant activity. PubMed. [Link]

-

In silico analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase. Arabian Journal of Chemistry. [Link]

-

A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology. [Link]

-

Pharmacologic actions of 4-aminoquinoline compounds. PubMed. [Link]

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central. [Link]

-

Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. PubMed. [Link]

-

Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]

Sources

- 1. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 5. <i>In silico</i> analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase - Arabian Journal of Chemistry [arabjchem.org]

- 6. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Evaluation of anticonvulsant activity of N-(4-Amino-2-methylphenyl) ph" by Panapa Lekphoo [digital.car.chula.ac.th]

- 8. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]

- 12. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Data & Process Chemistry: 4-Amino-2-methylpentanoic Acid Hydrochloride Derivatives

This guide details the solubility profile and process chemistry of 4-Amino-2-methylpentanoic acid hydrochloride , with a specific focus on its critical role as the core scaffold for the blockbuster heart failure drug Sacubitril (and the LCZ696 complex).

While the name "4-Amino-2-methylpentanoic acid" technically refers to a simple gamma-amino acid isomer (a GABA analog), in the context of modern drug development, it almost exclusively refers to the (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid scaffold. This guide addresses the physicochemical properties of this high-value intermediate, distinguishing between the Free Acid Hydrochloride and its Ethyl Ester Hydrochloride derivative.

Technical Guide for Drug Development Professionals

Executive Summary & Compound Identity

In pharmaceutical applications, "4-Amino-2-methylpentanoic acid hydrochloride" typically refers to the key intermediate used in the synthesis of Sacubitril (a neprilysin inhibitor). It exists in two primary forms during the synthesis pipeline:

-

The Free Acid Intermediate: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride.[1][2]

-

The Ethyl Ester Precursor: Ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride.[2][3][4]

Note on Nomenclature: The simple aliphatic analog (C₆H₁₄ClNO₂) lacks the biphenyl moiety and is highly water-soluble but has limited pharmacological utility compared to the biphenyl-substituted scaffold. This guide focuses on the Biphenyl-substituted series due to its industrial relevance.

| Property | Free Acid HCl (Intermediate) | Ethyl Ester HCl (Sacubitril Precursor) |

| CAS Number | 1038924-71-8 | 149690-12-0 |

| Formula | C₁₈H₂₂ClNO₂ | C₂₀H₂₆ClNO₂ |

| MW | 319.83 g/mol | 347.88 g/mol |

| Role | Precursor for esterification | Precursor for succinylation (Sacubitril) |

Solubility Profile

The solubility of 4-Amino-2-methylpentanoic acid hydrochloride is dictated by the competition between the polar zwitterionic/salt core and the lipophilic biphenyl tail.

Comparative Solubility Data

| Solvent | Solubility (Free Acid HCl) | Solubility (Ethyl Ester HCl) | Operational Context |

| Water | Sparingly Soluble | Slightly Soluble | Low solubility drives precipitation during aqueous workup. |

| Methanol | High (>100 mg/mL) | High (>100 mg/mL) | Primary solvent for dissolution and analysis. |

| Ethanol | Soluble | Soluble | Reaction medium for esterification; recrystallization solvent. |

| DMSO | Very High | Very High | Used for NMR and stock solutions. |

| Acetonitrile | Moderate | Soluble | Used in succinylation reactions. |

| Isopropyl Acetate | Low | Moderate | Used for extraction of the free base. |

| Dichloromethane | Low (Salt form) | Moderate (Free base) | Used in biphasic extractions. |

Solvent Selection Logic

-

Reaction Medium (Ethanol): The Free Acid HCl is dissolved in ethanol for the thionyl chloride-mediated esterification. The high solubility ensures homogeneous kinetics.

-

Purification (Water/Antisolvent): The hydrophobic biphenyl group makes the salt sparingly soluble in cold water/acidic brine, allowing for high-yield precipitation or crystallization by adding water to an alcoholic solution.

-

Chiral Resolution: The compound is often crystallized from Ethanol/Heptane or Isopropyl Acetate mixtures to upgrade diastereomeric purity (removing the syn-isomer).

Process Chemistry: Esterification & Isolation

The critical workflow involves converting the Free Acid HCl to the Ethyl Ester HCl. This process relies heavily on the differential solubility in Ethanol vs. Water.

Experimental Protocol: Esterification

Objective: Synthesis of Ethyl (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoate HCl.

-

Dissolution: Charge (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid HCl (1.0 eq) into a reactor. Add Ethanol (5–10 volumes). Stir until a slurry or solution is formed (solubility increases with temp).

-

Activation: Cool to 0–5°C. Add Thionyl Chloride (SOCl₂) (1.1–1.5 eq) dropwise. Exothermic reaction.

-

Reflux: Heat the mixture to 50–60°C. The solid dissolves completely as the reaction proceeds (homogeneous phase).

-

Concentration: Distill off Ethanol under vacuum to remove excess SOCl₂ and solvent.

-

Crystallization/Workup:

-

Method A (Solvent Swap): Add Isopropyl Acetate or Diisopropyl Ether . The product precipitates as a white solid.

-

Method B (Aqueous): Dissolve residue in minimal Ethanol, then add cold Water . The hydrophobic effect of the biphenyl group forces the Ethyl Ester HCl to crystallize.

-

-

Filtration: Filter the white solid. Wash with cold Heptane/Ethyl Acetate.

Critical Quality Attribute (CQA): Stereocontrol

Solubility differences are exploited to remove the unwanted (2R,4R) diastereomer. The (2R,4S) isomer is less soluble in Acetonitrile/Isopropyl Acetate mixtures, allowing for purification by reslurrying.

Workflow Visualization

The following diagram illustrates the solubility-driven process flow for the synthesis and isolation of the 4-Amino-2-methylpentanoic acid derivative.

Caption: Solubility-driven workflow for the conversion of 4-Amino-2-methylpentanoic acid HCl to its Ethyl Ester, highlighting solvent switches for reaction homogeneity and product isolation.

Analytical & Stability Considerations

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored under inert gas (Nitrogen/Argon) at 2–8°C. Moisture uptake can lead to hydrolysis of the ethyl ester back to the free acid.

-

HPLC Analysis:

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.

-

Detection: UV at 254 nm (Biphenyl chromophore).

-

Sample Diluent: Methanol or Acetonitrile:Water (1:1). Do not use pure water for long-term storage of samples due to potential hydrolysis.

-

References

-

BOC Sciences. (n.d.). (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride Product Data. Retrieved from

-

Google Patents. (2017). WO2017009784A1 - Solid state forms of trisodium salt of valsartan/sacubitril complex. Retrieved from

-

ChemicalBook. (2025).[3] (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride Properties. Retrieved from

-

PubChem. (2025). 4-Amino-2-methylbutanoic acid hydrochloride (Analog Reference). Retrieved from

-

LGC Standards. (n.d.). Sacubitril Impurity Standards. Retrieved from

Sources

- 1. :: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride | Cas no:1038924-71-8 | Svaklifesciences :: [svaklifesciences.com]

- 2. (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoic acid | 1012341-48-8 [chemicalbook.com]

- 3. (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | 149690-12-0 [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

A Technical Guide to the Stereochemistry and Chirality of 4-Amino-2-methylpentanoic acid hydrochloride

Introduction

In the landscape of pharmaceutical development and molecular biology, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, those that are non-superimposable on their mirror images, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1][2] This guide provides an in-depth technical exploration of the stereochemistry and chirality of 4-Amino-2-methylpentanoic acid hydrochloride, a compound of significant interest due to its structural relation to biologically active molecules. We will dissect its stereoisomeric possibilities, discuss methods for their synthesis and separation, and detail the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's chiral properties.

Unraveling the Stereochemical Complexity

4-Amino-2-methylpentanoic acid possesses two chiral centers, at the C2 and C4 positions. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers.[3] For this particular molecule, with two chiral centers, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(2R, 4R)-4-Amino-2-methylpentanoic acid

-

(2S, 4S)-4-Amino-2-methylpentanoic acid

-

(2R, 4S)-4-Amino-2-methylpentanoic acid

-

(2S, 4R)-4-Amino-2-methylpentanoic acid

The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pairing, for instance (2R, 4R) and (2R, 4S), is that of diastereomers—stereoisomers that are not mirror images.

Visualizing the Stereoisomers

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each chiral center. For 4-Amino-2-methylpentanoic acid, the priority of the substituents around each chiral center determines its absolute configuration.

Caption: Stereoisomeric relationships of 4-Amino-2-methylpentanoic acid.

The hydrochloride salt is formed by the protonation of the amino group, which does not affect the stereochemistry of the chiral centers. However, the salt formation is crucial for improving the compound's solubility and stability, which are important considerations in pharmaceutical formulations.

Synthesis and Stereoselective Separation

The synthesis of a specific stereoisomer of 4-Amino-2-methylpentanoic acid hydrochloride requires a stereocontrolled approach. This can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single, desired stereoisomer from the outset. This often involves the use of a chiral auxiliary or a chiral catalyst. For instance, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A common approach for the asymmetric synthesis of amino acids involves the alkylation of a chiral glycine enolate equivalent.[4] This method allows for the controlled introduction of the methyl group at the C2 position and the amino group at the C4 position with a specific stereochemistry.

Resolution of Racemic Mixtures

Alternatively, a non-stereoselective synthesis can be performed to produce a mixture of stereoisomers, which are then separated. The separation of enantiomers, a process known as resolution, is a critical step.

Key Resolution Techniques:

-

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

-

Enzymatic Resolution: Enzymes are highly stereospecific catalysts. An enzyme can be used to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated.

-

Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers.[][6] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their separation.[1] High-performance liquid chromatography (HPLC) with a chiral column is a common method for both analytical and preparative-scale separations of amino acid enantiomers.[2][6]

Caption: Workflow for the resolution of stereoisomers.

Analytical Characterization of Stereoisomers

Once the stereoisomers are synthesized and separated, their identity and purity must be confirmed using various analytical techniques.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for determining the enantiomeric purity of a sample.[6] By using a suitable chiral stationary phase, the different stereoisomers can be separated and quantified. The choice of the chiral column and mobile phase is critical for achieving good resolution.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acids, such as a crown ether-based or cyclodextrin-based column.[8]

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a controlled pH. Trifluoroacetic acid is often added as an ion-pairing agent.[9]

-

Sample Preparation: Dissolve a known amount of the 4-Amino-2-methylpentanoic acid hydrochloride sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Set a constant flow rate (e.g., 0.5 - 1.0 mL/min).

-

Column Temperature: Maintain a constant column temperature to ensure reproducible retention times.

-

Detection: Use a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).[9]

-

-

Data Analysis: The retention times of the peaks correspond to the different stereoisomers. The peak areas are used to calculate the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules, including their stereochemistry.[7] While standard NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. To distinguish enantiomers by NMR, a chiral environment must be introduced.

Methods for Chiral NMR:

-

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers will have distinct NMR spectra, allowing for their quantification.

-

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample. It forms transient diastereomeric complexes with the enantiomers, leading to chemical shift differences.

X-ray Crystallography

X-ray crystallography provides the definitive determination of the absolute stereochemistry of a chiral molecule.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in space.[10][11] This technique is particularly valuable for confirming the stereochemical assignments made by other methods.

Optical Rotation

Chiral molecules have the ability to rotate the plane of polarized light. This property is known as optical activity and is measured using a polarimeter. Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions.[12] While optical rotation can confirm the presence of a single enantiomer, it does not provide the absolute configuration without a known reference standard.

Data Presentation: Comparison of Analytical Techniques

| Technique | Principle | Information Obtained | Throughput |

| Chiral HPLC | Differential interaction with a chiral stationary phase.[1] | Enantiomeric and diastereomeric purity, quantification. | High |

| NMR Spectroscopy | Nuclear spin in a magnetic field. | Structural elucidation, diastereomeric purity. Requires chiral auxiliaries for enantiomeric analysis. | Medium |

| X-ray Crystallography | Diffraction of X-rays by a crystal lattice.[10] | Absolute configuration, 3D structure. | Low |

| Optical Rotation | Rotation of plane-polarized light by a chiral molecule.[12] | Confirmation of chirality, measurement of optical purity. | High |

Conclusion

The stereochemistry and chirality of 4-Amino-2-methylpentanoic acid hydrochloride are critical aspects that dictate its potential biological activity and applications. A thorough understanding of its four possible stereoisomers, coupled with robust methods for their stereoselective synthesis and separation, is essential for any research or development program involving this compound. The analytical techniques detailed in this guide, particularly chiral HPLC, NMR spectroscopy, and X-ray crystallography, provide the necessary tools for the comprehensive characterization and quality control of each stereoisomer. As the pharmaceutical industry continues to move towards single-enantiomer drugs, a rigorous approach to stereochemical analysis is not just a scientific necessity but a regulatory requirement.

References

- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

- BOC Sciences. (n.d.). Technologies for Chiral Analysis and Separation.

- LCGC International. (2020, November 12). Contemporary Analysis of Chiral Molecules.

- Benchchem. (n.d.). A Researcher's Guide to Chiral Compound Analysis and Separation: A Comparative Overview.

- Wikipedia. (n.d.). Chiral analysis.

- PubChem. (n.d.). Sacubitril impurity 11.

- PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid.

- X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. (n.d.).

- precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-.

- Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.

- Benchchem. (n.d.). Potential stereoisomers of 2,4-Diamino-2-methylbutanoic acid.

- ChemPep. (n.d.). Generic Term Stereochemistry.

- AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.

- PubMed. (2016, March 15). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis.

- PubMed. (n.d.). The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat.

- PubMed. (n.d.). Acute neurochemical and behavioral effects of stereoisomers of 4-methylaminorex in relation to brain drug concentrations.

- Molecules. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.

- Chemistry LibreTexts. (2019, July 14). Stereochemistry of Amino Acids.

- Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray studies on some crystalline complexes between amino acids with ionisable sile chains [etd.iisc.ac.in]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. chempep.com [chempep.com]

4-Amino-2-methylpentanoic Acid Hydrochloride: A Structural and Pharmacological Evaluation as a Novel GABA Analog

Executive Summary

4-Amino-2-methylpentanoic acid hydrochloride (4-AMP·HCl) is a unique aliphatic

Structurally, 4-AMP·HCl is

Structural Rationale: The -Dimethyl-GABA Scaffold

The pharmacological behavior of GABA analogs is dictated by their substitution patterns. The native

-

-Methylation (C2 Position): The addition of a methyl group at the

-

-Methylation (C4 Position): Methylation adjacent to the primary amine introduces targeted steric hindrance. In the context of GABAergic signaling,

Comparative Physicochemical Data

Table 1: Structural and predictive pharmacological comparison of GABA and key analogs.

| Compound | Structural Class | Predicted LogP | Primary Target | BBB Permeability |

| GABA | Unsubstituted | -3.17 | GABA | Poor (Hydrophilic) |

| Pregabalin | -1.35 | High (LAT1 Transport) | ||

| Vigabatrin | -1.80 | GABA-AT (Irreversible) | Moderate | |

| 4-AMP·HCl | -2.15 | High (Predicted LAT1) |

Biocatalytic Synthesis & Stereocontrol

The pharmacological efficacy of GABA analogs is strictly stereodependent (e.g., only the (S)-enantiomer of pregabalin is active). 4-AMP·HCl possesses two chiral centers (C2 and C4). Traditional chemocatalysis struggles to achieve high diastereomeric excess for this scaffold. However, recent advances in enzyme evolution have yielded engineered

Biocatalytic synthesis workflow for (2R,4S)-4-AMP·HCl via engineered ω-transaminase.

Protocol 1: Enzymatic Reductive Amination (Self-Validating System)

Causality: Engineered

-

Substrate Preparation: Dissolve the keto-acid precursor (up to 75 g/L) in a pH 8.5 buffer containing 1 mM Pyridoxal 5'-phosphate (PLP)[1].

-

Biocatalysis: Introduce 1% (w/w) engineered

-TA and 2.0 M isopropylamine (amine donor). Incubate at 45°C for 24 hours. -

Validation Loop 1 (Mass Balance): Quantify the reaction mixture using LC-MS/MS. Control standard: The stoichiometric depletion of the ketone must match the molar formation of the amine (>95% mass balance) to rule out off-target degradation.

-

Validation Loop 2 (Stereochemical Integrity): Isolate the product via Boc-protection/deprotection and analyze via Chiral HPLC. Gatekeeper metric: The batch is only approved for pharmacological testing if the enantiomeric excess (ee) is >99%.

Pharmacological Profiling & Target Validation

To validate 4-AMP·HCl as a functional GABA analog, we must interrogate its affinity for the two primary targets associated with

Hypothesized pharmacological mechanism of 4-AMP·HCl via α2δ-1 subunit modulation.

Protocol 2: Radioligand Binding Assay for Subunit

Causality: The

-

Preparation: Isolate cortical membranes from wild-type rat brains.

-

Incubation: Incubate 50 µg of membrane protein with 10 nM

-gabapentin and varying concentrations of 4-AMP·HCl (1 nM to 100 µM) for 60 minutes at 25°C. -

Internal Controls (Tripartite Validation):

-

Positive Control: Pregabalin (validates assay sensitivity and dynamic range).

-

Negative Control: Native GABA (confirms target specificity, as GABA cannot bind

). -

Non-Specific Binding (NSB): Defined by the addition of 10 µM unlabeled gabapentin.

-

-

Data Acceptance: The assay is validated only if the signal-to-noise ratio (Total Binding vs. NSB) exceeds 5:1. Calculate the

using the Cheng-Prusoff equation.

Protocol 3: GABA-AT Inhibition Assay

Causality: The

-

Enzyme Coupling: Utilize a coupled enzyme assay where GABA-AT transaminates GABA to succinic semialdehyde, which is subsequently oxidized by succinic semialdehyde dehydrogenase (SSADH), reducing NAD

to NADH. -

Measurement: Monitor the rate of NADH formation via fluorescence (Ex: 340 nm / Em: 460 nm) in the presence of 4-AMP·HCl.

-

Internal Controls: Use Vigabatrin as a positive control for irreversible inhibition. Plot Michaelis-Menten kinetics to determine if 4-AMP·HCl acts competitively or irreversibly.

References

-

The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System | Chemical Reviews - ACS Publications Source: acs.org URL:[4]

-

Structural Analysis and Mutability Landscape-Guided Engineering of ω-Transaminase for Improved Catalytic Performance Source: researchgate.net URL:[1]

-

Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines Source: mdpi.com URL:[3]

-

Structural Analysis and Mutability Landscape-Guided Engineering of ω-Transaminase for Improved Catalytic Performance (GABA-AT Inactivator Review Context) Source: researchgate.net URL:[2]

Sources

Comprehensive Physicochemical Profiling and Methodological Guide for 4-Amino-2-methylpentanoic Acid Hydrochloride

Executive Summary

4-Amino-2-methylpentanoic acid hydrochloride (CAS: 2728378-06-9) is a highly versatile aliphatic amino acid building block utilized extensively in modern medicinal chemistry. Characterized by its five-carbon backbone, a methyl substitution at the C2 position, and a primary amine at the C4 position, this scaffold is foundational for synthesizing complex active pharmaceutical ingredients (APIs)[1]. Most notably, its substituted derivatives form the core stereochemical pharmacophore of neprilysin (NEP) inhibitors, such as the blockbuster heart failure drug Sacubitril[2]. This whitepaper provides a rigorous analysis of its physicochemical properties, structural characterization, and validated experimental workflows for drug development professionals.

Physicochemical Characteristics and Molecular Weight

Understanding the fundamental properties of 4-amino-2-methylpentanoic acid HCl is paramount for predicting its behavior in synthetic reactions, purification workflows, and biological systems. Converting the free amino acid to the hydrochloride salt is a deliberate synthetic choice to prevent zwitterionic precipitation, thereby exponentially increasing operational solubility in polar protic solvents during downstream peptide coupling reactions[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Source/Reference |

| Chemical Name | 4-Amino-2-methylpentanoic acid hydrochloride | |

| CAS Number | 2728378-06-9 | |

| Molecular Formula | C₆H₁₄ClNO₂ (Salt) / C₆H₁₃NO₂ (Free Base) | [1],[3] |

| Molecular Weight | 167.63 g/mol (Salt) / 131.17 g/mol (Free Base) | [1],[3] |

| SMILES | Cl.CC(N)CC(C)C(=O)O | [1] |

| Calculated LogP (CLogP) | -2.153 | [1] |

| Physical Form | Solid / Powder |

Causality in Physicochemical Choices: The highly negative CLogP (-2.153) indicates extreme hydrophilicity, driven by the protonated amine and the carboxylic acid moieties[1]. This necessitates anhydrous storage conditions to prevent hygroscopic degradation.

Advanced Analytical Characterization

To ensure trustworthiness and self-validation of synthesized batches, researchers must rely on rigorous spectroscopic profiling.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (in DMSO-d₆) will display a characteristic doublet for the C2-methyl group (~1.1 ppm) and the C5-methyl group adjacent to the amine (~1.2 ppm). The methine protons at C2 and C4 will appear as complex multiplets due to diastereotopic coupling with the C3 methylene protons[2].

-

Mass Spectrometry (ESI-MS) : In positive ion mode, the expected m/z for the free base[M+H]⁺ is 132.1. The loss of water (-18 Da) and ammonia (-17 Da) are standard, predictable fragmentation pathways for this class of aliphatic amino acids.

Experimental Workflow: Synthesis and Salt Formation

The conversion of the free base to the hydrochloride salt must be carefully controlled. Using anhydrous 1,4-dioxane prevents the competitive Fischer esterification that would inevitably occur if alcoholic solvents (like ethanol or methanol) were used in the presence of a strong acid. This acts as a self-validating system for pure salt isolation[4].

Protocol: Anhydrous HCl Salt Formation

-

Dissolution : Dissolve 1.0 equivalent of the purified free base in anhydrous 1,4-dioxane (10 mL per gram of substrate) under an inert nitrogen atmosphere.

-

Acidification : Slowly add 1.5 equivalents of a 4M HCl in dioxane solution dropwise at 0–5 °C. Causality: Maintaining a low temperature prevents exothermic degradation and suppresses unwanted side reactions.

-

Agitation : Stir the mixture at room temperature for 30 minutes to ensure complete protonation[4].

-

Isolation : Dilute the reaction mixture with an anti-solvent such as toluene (10 mL). The stark polarity difference drives the immediate precipitation of the highly polar HCl salt[4].

-

Drying : Evaporate the solvents under reduced pressure and dry the resulting white powder via a high-vacuum oil pump to achieve >95% yield[4].

Caption: Step-by-step experimental workflow for the anhydrous synthesis of 4-amino-2-methylpentanoic acid HCl.

Significance in Drug Development: The Sacubitril Scaffold

The 4-amino-2-methylpentanoic acid backbone is not merely a generic building block; it is the fundamental stereochemical scaffold for revolutionary cardiovascular therapeutics[2]. When substituted at the C5 position with a biphenyl moiety, it forms (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, the direct precursor to Sacubitril[2].

Mechanistic Causality: Sacubitril is administered as an inactive prodrug. Upon enzymatic cleavage by esterases in vivo, it is converted to Sacubitrilat. The stereochemistry of the 4-amino-2-methylpentanoic acid core (specifically the 2R, 4S configuration) is precisely complementary to the active site of Neprilysin (NEP). By competitively inhibiting NEP, the natural degradation of natriuretic peptides (ANP, BNP) is prevented, leading to sustained vasodilation and reduced blood pressure.

Caption: Signaling pathway detailing the downstream effects of NEP inhibition by the Sacubitrilat scaffold.

Handling, Stability, and Storage Protocols

To maintain the structural integrity of 4-amino-2-methylpentanoic acid HCl, strict adherence to storage protocols is required:

-

Storage Conditions : Store at room temperature (RT) in a tightly sealed, desiccated container.

-

Hygroscopicity : As a hydrochloride salt with a highly negative CLogP, the compound is hygroscopic. Exposure to ambient moisture can lead to clumping, difficult weighing, and gradual hydrolysis[1].

-

Safety & PPE : The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handling must be conducted within a certified fume hood using standard personal protective equipment (P280).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22105024, 4-Amino-2-Methylpentanoic acid". PubChem. URL:[Link]

-

Royal Society of Chemistry. "Synthesis and identification of new sacubitril derivatives as lead compounds". RSC Advances. URL: [Link]

- Google Patents. "Specific conjugation of an antibody (WO2022078524A2)". Google Patents Database.

Sources

- 1. EnamineStore [enaminestore.com]

- 2. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00713H [pubs.rsc.org]

- 3. 4-Amino-2-Methylpentansaure | C6H13NO2 | CID 22105024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2022078524A2 - Specific conjugation of an antibody - Google Patents [patents.google.com]

Toxicological Profile and Safety Data Sheet (SDS) Guide: 4-Amino-2-methylpentanoic Acid Hydrochloride

This guide provides an in-depth technical analysis and safety profile for 4-Amino-2-methylpentanoic acid hydrochloride .

Editorial Note: This compound is a specific

CAS Number: 2728378-06-9 (Specific HCl salt variant) / Generic isomer references may vary.

Synonyms:

Part 1: Executive Technical Summary

4-Amino-2-methylpentanoic acid hydrochloride is a non-proteinogenic

Key Differentiators:

-

Structural Isomerism: It is a positional isomer of Leucine (

). -

Pharmacological Relevance: The 4-amino-alkyl backbone is the critical pharmacophore for binding to the

subunit of voltage-gated calcium channels, a mechanism shared by Pregabalin (3-isobutyl-GABA). -

Industrial Use: Primary utility is as a chiral building block for Neprilysin inhibitors (heart failure therapeutics).

Part 2: Physicochemical Properties

| Property | Data | Technical Note |

| Molecular Formula | Salt form increases water solubility and shelf-stability. | |

| Molecular Weight | ~167.63 g/mol | Free base: ~131.17 g/mol . |

| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant. |

| Solubility | High in Water, Methanol | Typical of ionic amino acid salts. |

| pKa Values | Estimated based on | |

| Melting Point | >180°C (Decomposes) | Characteristic of zwitterionic/salt lattice energy. |

Part 3: Toxicological Assessment

Mechanism of Action (Read-Across Analysis)

Direct toxicological data for this specific isomer is limited compared to approved drugs. However, Read-Across Toxicology from structural analogs (Pregabalin, Gabapentin, Leucine) provides a high-confidence safety baseline.

-

Target Organ Toxicity (CNS): As a lipophilic GABA analogue, systemic absorption may lead to CNS depression. The 2-methyl substitution increases lipophilicity compared to GABA, potentially facilitating Blood-Brain Barrier (BBB) penetration.

-

Cellular Toxicity: Generally low cytotoxicity. Amino acid salts are typically well-tolerated by cellular metabolic machinery unless at massive concentrations (osmotic stress).

Acute Toxicity Profile

-

Oral (LD50): Predicted > 2000 mg/kg (Rat). Based on GHS Category 5 for similar aliphatic amino acids.

-

Inhalation: High risk of mucosal irritation due to HCl moiety. Dust inhalation can cause bronchospasm.

-

Dermal: Moderate irritant. The hydrochloride salt forms an acidic environment upon contact with moisture (sweat/mucous membranes).

Structural Relationship Diagram

The following diagram illustrates the structural derivation and pharmacophore overlap, explaining the potential biological activity.

Caption: Structural relationship showing the shift from nutrient (Leucine) to bioactive pharmacophore (Target/Pregabalin).

Part 4: Safety Data Sheet (SDS) Synthesis

This section consolidates critical safety data into a functional SDS format compliant with GHS standards.

Section 1: Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

Section 2: First Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move person into fresh air.[15] If not breathing, give artificial respiration.[15] Critical: Do not use mouth-to-mouth if the substance is acidic/irritant; use a barrier device.

-

In Case of Skin Contact: Wash off with soap and plenty of water.[14][15] Neutralize with mild bicarbonate solution if burning persists (due to HCl).

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. The HCl salt can cause rapid corneal damage if not diluted immediately.

Section 3: Handling and Storage

-

Handling: Avoid contact with skin and eyes.[14] Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Hygroscopic – moisture absorption will degrade the solid into a sticky gum and potentially hydrolyze esters if present (though this is the free acid).

Part 5: Analytical Verification & Protocols

To validate the identity and purity of 4-Amino-2-methylpentanoic acid HCl, standard UV-HPLC is insufficient due to the lack of a chromophore.

Recommended Analytical Workflow (HPLC-CAD or LC-MS)

Method: Reverse Phase HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[10]

-

Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Luna Omega), 3µm, 150 x 4.6 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0-5% B over 10 mins (highly polar compound elutes early).

-

Derivatization (Optional for UV): Pre-column derivatization with OPA (o-Phthalaldehyde) or FMOC-Cl is required if using standard UV detectors (254/340 nm).

Handling Decision Tree

Caption: Operational workflow for safe handling and spill response.

References

-

Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-methylpentanoic acid hydrochloride.[3][4][5][6][7][8][9][11][12][13] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2728378 (Gamma-Leucine Analogues). Retrieved from

-

Key Organics. (2017). Safety Data Sheet: Amino Acid Derivatives. Retrieved from

-

ResearchGate. (2021). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. (Discusses the synthesis and stability of the 4-amino-2-methylpentanoic acid scaffold). Retrieved from

-

NASA. (2017). Meteoritic Amino Acids: 4-Amino-2-methylpentanoic acid identification. (Confirming isomer stability). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. :: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride | Cas no:1038924-71-8 | Svaklifesciences :: [svaklifesciences.com]

- 5. 1038924-71-8 CAS Manufactory [m.chemicalbook.com]

- 6. AHU-377 (heMicalciuM salt) | 1369773-39-6 [chemicalbook.com]

- 7. AHU-377 | 149709-62-6 [chemicalbook.com]

- 8. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. Buy Online CAS Number 1038924-71-8 - TRC - (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid Hydrochloride | LGC Standards [lgcstandards.com]

- 12. wap.guidechem.com [wap.guidechem.com]

- 13. 4-amino-2-methylpentanoic acid hydrochloride | 2728378-06-9 [sigmaaldrich.com]

- 14. keyorganics.net [keyorganics.net]

- 15. chemicalbook.com [chemicalbook.com]

Structural Elucidation of 4-Amino-2-methylpentanoic Acid Hydrochloride: A Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Amino-2-methylpentanoic acid (often referred to as

This guide details the end-to-end workflow for determining the crystal structure of the hydrochloride salt. The hydrochloride form is specifically chosen to disrupt the strong zwitterionic lattice of the free base, improving solubility in organic solvents and facilitating the growth of diffraction-quality single crystals.

Phase 1: Crystal Engineering & Growth Strategy

The primary bottleneck for flexible

The "Amphiphilic Trap"

The molecule behaves as a surfactant. Fast evaporation leads to gelation. To counter this, we employ a Counter-Diffusion System .

Optimized Crystallization Protocol

Objective: Grow prisms/blocks

| Parameter | Specification | Rationale |

| Solvent A (Good) | Methanol or Ethanol (Dry) | Solubilizes the ionic HCl salt. |

| Solvent B (Poor) | Diethyl Ether or Diisopropyl Ether | Precipitant; low polarity forces lattice assembly. |

| Method | Vapor Diffusion (Sitting Drop) | Slows nucleation rate to prevent oiling out. |

| Temperature | 4°C (Refrigerated) | Reduces thermal energy, stabilizing the lattice. |

| Additive | 1% Conc. HCl (aq) | Suppresses hydrolysis and ensures full protonation. |

Step-by-Step Procedure:

-

Dissolve 20 mg of the crude HCl salt in 0.5 mL of dry Methanol. Ensure the solution is clear (filter through 0.22

m PTFE if needed). -

Place the solution in a small inner vial (GC vial).

-

Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether.

-

Cap the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility gradually.

-

Critical Check: If oil droplets appear after 24h, scratch the vessel side with a glass needle to induce nucleation.

Phase 2: Data Acquisition (SCXRD)

For light-atom structures (C, H, N, O) with a chloride counter-ion, selecting the correct radiation source is pivotal for determining absolute configuration (if the sample is enantiopure).

Instrument Configuration

-

Source: Cu-K

(-

Why: Copper radiation provides a stronger anomalous signal for Chlorine (

) compared to Molybdenum (

-

-

Detector Distance: 40–50 mm (maximize resolution to 0.8 Å).

-

Temperature: 100 K (Nitrogen stream).

-

Why: Essential to freeze the rotation of the terminal methyl groups on the isobutyl chain and reduce thermal ellipsoids.

-

Data Collection Strategy

-

Scan Type: Omega (

) scans. -

Redundancy: Aim for >6.0. High redundancy is required to accurately model the absorption correction caused by the Chloride ion.

-

Completeness: >99.5% up to

(Cu).

Phase 3: Structure Solution & Refinement[7]

The Workflow Logic

The presence of the Chloride ion facilitates structure solution via the Heavy Atom method or Direct Methods (SHELXT), as the Cl atom dominates the phase information.

Figure 1: Crystallographic workflow from raw diffraction frames to validated structure.

Refinement Specifics (The "Art" of Crystallography)

-

Chloride Anisotropy: The

ion will likely show significant anisotropy. Ensure ANIS is applied early. -

Hydrogen Bonding Network:

-

Ammonium Group (

): Do not use default riding models immediately. Locate H-atoms in the difference Fourier map ( -

Carboxylic Acid (

): Verify the proton is on the oxygen (C-O vs C=O bond lengths will differ: ~1.32 Å vs ~1.21 Å).

-

-

Absolute Configuration:

-

Check the Flack Parameter .

-

Value near 0.0 (e.g.,

) confirms correct enantiomer. -

Value near 1.0 indicates inverted structure.

-

Structural Analysis: What to Expect

Based on the crystal chemistry of

The Packing Motif[8]

-

Layer A (Hydrophilic): A 2D network of Hydrogen bonds involving

, -

Layer B (Hydrophobic): The isobutyl/methyl side chains project away from the ionic layer, interdigitating with side chains from the neighboring cell (Van der Waals interactions).

Conformational Torsion

The biological activity is defined by the torsion angle

-

Folded Conformation (Gauche): Often seen in receptor-bound states.

-

Extended Conformation (Anti): Often seen in the solid state to maximize packing efficiency.

-

Note: The HCl salt often forces an extended backbone compared to the zwitterion due to charge repulsion between

and

Figure 2: Expected interaction map. Chloride ions anchor the hydrophilic heads, while alkyl tails form a separate hydrophobic zone.

References

-

Giacovazzo, C., et al. (2011). Fundamentals of Crystallography (3rd ed.). Oxford University Press.

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

-

Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.

- Perlovich, G. L., et al. (2013). "Thermodynamic and structural aspects of sulfonamide crystals." Journal of Thermal Analysis and Calorimetry. (Relevant for amide/acid packing motifs).

-

Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

(Note: For the specific lattice parameters of 4-Amino-2-methylpentanoic acid HCl, one must deposit the solved structure to the CCDC. The protocols above ensure a valid dataset for such deposition.)

An In-Depth Technical Guide to 3-Amino-4-methylpentanoic Acid (β-Leucine): From Discovery to Synthesis